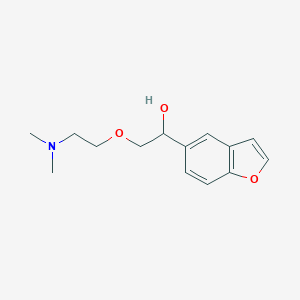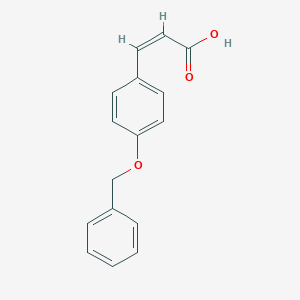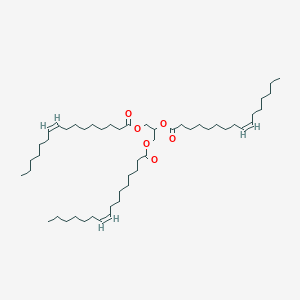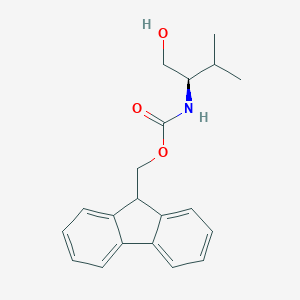
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate" is a chiral molecule that is part of a broader class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids and carbamates. These compounds are significant in the field of organic chemistry and peptide synthesis due to their protective groups, which are crucial for the stepwise construction of peptides.
Synthesis Analysis
The synthesis of related Fmoc-carbamates involves the use of isocyanates derived from Fmoc-amino acids. An efficient synthesis method has been described for 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are obtained as crystalline solids and characterized by various spectroscopic techniques . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, has been achieved through a multi-step process starting from L-Serine, indicating the complexity and intricacy involved in synthesizing such chiral carbamates .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids like N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine shows unique torsion angles and orientations of the fluorene and carboxyl groups, which differ from typical values found in other similar compounds. The crystal structure of these compounds often exhibits intermolecular hydrogen bonds that contribute to their stability and arrangement in the solid state .
Chemical Reactions Analysis
Fmoc-carbamates serve as building blocks for the synthesis of more complex molecules, such as dipeptidyl urea esters. The coupling of these carbamates with N,O-bis[trimethylsilyl]amino acids results in Fmoc-protected dipeptide urea acids with good yield and purity . Moreover, the synthesis of O-succinimidyl-(9H-fluoren-9-yl methoxy carbonylamino)peptidyl carbamates involves the Curtius rearrangement of Nα-Fmoc peptidyl acid azide and coupling with N-hydroxysuccinimide, demonstrating the versatility of Fmoc-carbamates in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline nature and the detailed spectroscopic data obtained through IR, 1H NMR, 13C NMR, and mass spectrometry. The crystal packing of these molecules often includes weak intermolecular interactions and voids filled with solvent molecules, as seen in the crystal structure of a novel chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor . These properties are essential for understanding the reactivity and stability of the compounds in various chemical environments.
Applications De Recherche Scientifique
Biochemical Mechanisms and Pharmacology
Carbamates are a class of compounds known for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition is a key mechanism underlying both their toxicological effects and therapeutic applications. For instance, carbamates' ability to modulate neurotransmitter levels makes them candidates for treating neurodegenerative diseases and conditions associated with neurotransmitter imbalance. Studies on various carbamates have explored their potential in managing conditions such as Alzheimer's disease, epilepsy, and muscle weakness (Rosenfeld, 1997; Lumley et al., 2020).
Environmental Impact and Toxicology
The environmental impact of carbamates, particularly as pesticides, has been a significant area of study. Research has focused on their toxicity to non-target organisms, including mammals and aquatic life. The degradation products of carbamates and their persistence in ecosystems highlight the need for careful management and regulation of their use. Studies have documented the mechanisms of carbamate toxicity, including oxidative stress and enzyme inhibition, which have implications for both environmental health and risk assessment (J. Risher et al., 1987; Nwigwe, 2007).
Therapeutic Applications
Beyond their role as pesticides, carbamates have therapeutic applications, particularly in the treatment of neurological disorders. The modulation of neurotransmitter systems by carbamates has been investigated for the development of new drugs targeting specific subunits of neurotransmitter receptors. This research aims to create more selective and effective treatments with fewer side effects for conditions like anxiety, epilepsy, and cognitive disorders (Guerrini & Ciciani, 2013).
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

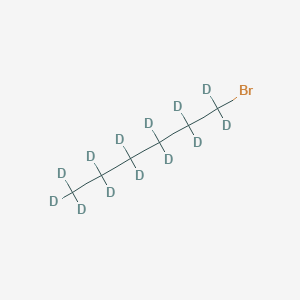

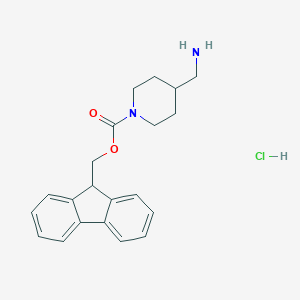
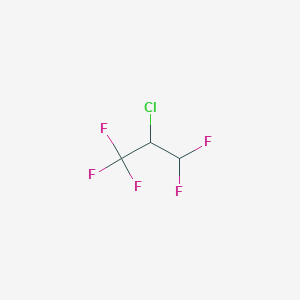

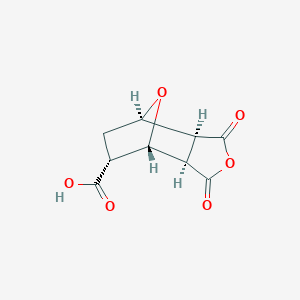

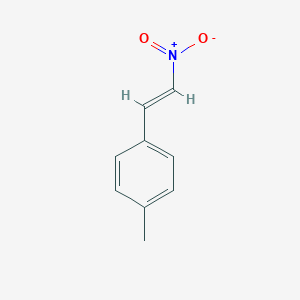
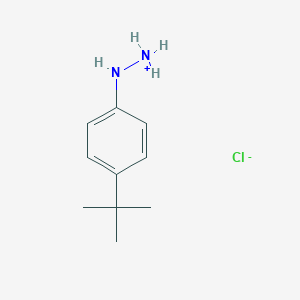

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)
